molecular formula C19H17FN2O4 B4506606 5-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]-1,2-oxazole-3-carboxamide

5-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B4506606
M. Wt: 356.3 g/mol
InChI Key: BEZSOEHOKABRSN-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of methoxy and fluorophenyl groups, which contribute to its distinct chemical properties.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Fluorophenylmethyl Group: This can be done using nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]-1,2-oxazole-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4/c1-24-16-8-5-13(9-18(16)25-2)17-10-15(22-26-17)19(23)21-11-12-3-6-14(20)7-4-12/h3-10H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZSOEHOKABRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]-1,2-oxazole-3-carboxamide
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5-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]-1,2-oxazole-3-carboxamide
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5-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]-1,2-oxazole-3-carboxamide
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5-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]-1,2-oxazole-3-carboxamide
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5-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]-1,2-oxazole-3-carboxamide
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5-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]-1,2-oxazole-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.